S-benzyl piperidine-1-carbothioate
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Overview
Description
S-benzyl piperidine-1-carbothioate: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This compound is particularly noted for its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of S-benzyl piperidine-1-carbothioate typically involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like benzene or toluene. The resulting product is then treated with carbon disulfide to form the carbothioate derivative. The reaction conditions usually involve moderate temperatures and controlled addition of reagents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality. The raw materials are sourced in bulk, and the reactions are monitored using advanced analytical techniques to optimize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: S-benzyl piperidine-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or a sulfide.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
S-benzyl piperidine-1-carbothioate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the inhibition of certain enzymes and receptors.
Medicine: Research has indicated its potential use in developing new pharmaceuticals, especially for treating neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of S-benzyl piperidine-1-carbothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. In neurological applications, it may interact with neurotransmitter receptors, modulating their activity and influencing neural signaling pathways.
Comparison with Similar Compounds
- Allyl piperidine-1-carbothioate
- Benzyl 1H-imidazole-1-carbodithioate
Comparison: S-benzyl piperidine-1-carbothioate is unique in its specific benzyl substitution, which imparts distinct chemical and pharmacological properties Compared to allyl piperidine-1-carbothioate, it has different reactivity and biological activity due to the presence of the benzyl group
Properties
CAS No. |
51861-50-8 |
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Molecular Formula |
C13H17NOS |
Molecular Weight |
235.35 g/mol |
IUPAC Name |
S-benzyl piperidine-1-carbothioate |
InChI |
InChI=1S/C13H17NOS/c15-13(14-9-5-2-6-10-14)16-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
InChI Key |
HBCKYUKLWYWJFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)SCC2=CC=CC=C2 |
Origin of Product |
United States |
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